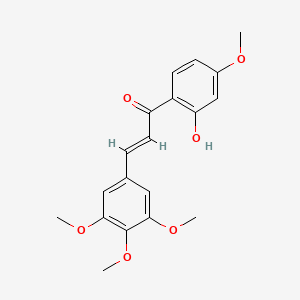
2'-Hydroxy-3,4,4',5-tetramethoxychalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Hydroxy-3,4,4’,5’-tetramethoxychalcone is a chemical compound with the empirical formula C19H20O6 . It has a molecular weight of 344.36 .
Synthesis Analysis
The synthesis of chalcones, including 2’-Hydroxy-3,4,4’,5’-tetramethoxychalcone, often involves the Claisen-Schmidt reaction. This reaction involves the condensation of acetophenone with benzaldehyde in the presence of aqueous alkali or sodium ethylate, resulting in the formation of an α,β-unsaturated ketone .Molecular Structure Analysis
The molecular structure of 2’-Hydroxy-3,4,4’,5’-tetramethoxychalcone consists of a central core of a chalcone molecule, which is a type of aromatic ketone. This core is substituted with hydroxy and methoxy groups at various positions .Chemical Reactions Analysis
Chalcones, including 2’-Hydroxy-3,4,4’,5’-tetramethoxychalcone, are known to undergo a color change to a deeper shade when treated with different reagents, a phenomenon known as 'halochromy’ . The color change is due to the formation of a carbonium ion at the carbonyl group (>C = O) of the chromogen (ArCOCH = CHAr) as an intermediate, which produces a deeper color during the reaction .Aplicaciones Científicas De Investigación
Chemical Composition
The chemical composition of 2’-Hydroxy-3,4,4’,5-tetramethoxychalcone is represented by the empirical formula C19H20O6 and it has a molecular weight of 344.36 . The SMILES string for this compound is COc1ccc (\\C=C\\C (=O)c2cc (OC)c (OC)cc2O)cc1OC .
Anti-Cancer Properties
One of the most significant applications of 2’-Hydroxy-3,4,4’,5-tetramethoxychalcone is its potential use in cancer treatment. It has demonstrated a selective inhibition of breast cancer cell proliferation and triggered autophagy and intrinsic apoptosis . It induced cell cycle arrest in the G0/G1 phase and altered mitochondrial outer membrane potential (∆ψm) .
Autophagy Activation
This compound has shown potential in activating regulated autophagy in luminal A and triple-negative breast cancer cells . Autophagy is a cellular process that removes unnecessary or dysfunctional components, and its activation can lead to the death of cancer cells.
Intrinsic Apoptosis Induction
2’-Hydroxy-3,4,4’,5-tetramethoxychalcone has been found to induce intrinsic apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of unneeded or abnormal cells, and its induction is a common strategy in cancer treatment.
G0/G1 Phase Cell Cycle Arrest
The compound has been found to induce cell cycle arrest in the G0/G1 phase . This means it can stop the cell cycle in the first gap phase (G1), preventing the cell from entering the synthesis phase (S) where DNA replication occurs. This can prevent the proliferation of cancer cells.
Mitochondrial Outer Membrane Potential Alteration
2’-Hydroxy-3,4,4’,5-tetramethoxychalcone has been found to alter the mitochondrial outer membrane potential (∆ψm) . This can lead to the release of proteins that trigger apoptosis, providing another mechanism by which this compound can kill cancer cells.
Similarity to Curcumin
This compound is a chalcone derivative, similar to curcumin . Curcumin has been found to possess various biological activities such as antioxidant, anti-inflammatory, anticancer, and neuroprotective effects . This suggests that 2’-Hydroxy-3,4,4’,5-tetramethoxychalcone may have similar properties and potential applications.
Propiedades
IUPAC Name |
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-22-13-6-7-14(16(21)11-13)15(20)8-5-12-9-17(23-2)19(25-4)18(10-12)24-3/h5-11,21H,1-4H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIYSMJCFMKYPL-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Hydroxy-3,4,4',5-tetramethoxychalcone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

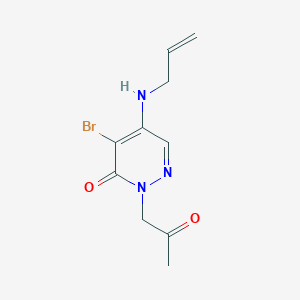
![2-(4-chlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2707802.png)
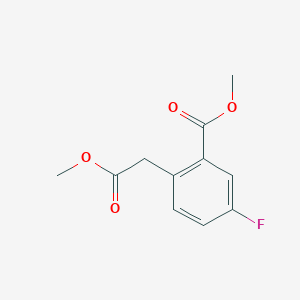
methanone](/img/structure/B2707804.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707805.png)
![3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid](/img/structure/B2707806.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2707809.png)
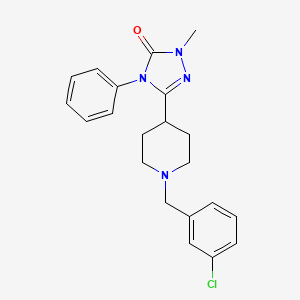
![6-Acetyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2707812.png)
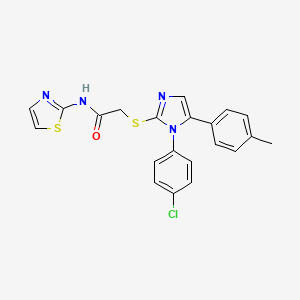

![Ethyl 2-[[2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate](/img/structure/B2707818.png)
![[(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid hydrochloride](/img/structure/B2707819.png)